Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOFGASVWDIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the bromination of a suitable pyrrolidine precursor. One common method is to start with tert-butyl 5-oxopyrrolidine-1-carboxylate and introduce the bromomethyl group via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Chemical Reactions Analysis
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various modifications that can lead to the formation of new compounds with desirable properties.
Biology
- Enzyme Mechanisms : The compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic sites in proteins enhances its utility in biochemical research.
- Pharmacological Studies : Research indicates that this compound may exhibit significant biological activity, potentially acting as an enzyme inhibitor. In laboratory tests, it demonstrated the ability to reduce enzyme activity by approximately 50% at certain concentrations, highlighting its potential as a pharmacological agent.
Medicine
- Pharmaceutical Intermediate : this compound is explored as an intermediate in synthesizing pharmaceuticals targeting neurological and inflammatory conditions. Its unique structure allows for modifications that enhance therapeutic efficacy.
Industrial Applications
- Fine Chemicals and Agrochemicals : The compound is used in producing fine chemicals and agrochemicals due to its reactivity and functional groups. It can serve as a precursor for more complex industrial chemicals.
Case Study 1: Enzyme Inhibition Research
In a study aimed at evaluating the inhibitory effects on various enzymes, this compound was tested at varying concentrations. Results indicated that at specific concentrations, the compound could significantly inhibit enzyme activity, suggesting potential applications in drug design targeting specific enzymes involved in disease pathways.
Case Study 2: Pharmaceutical Development
The compound has been investigated as an intermediate in synthesizing drugs targeting neurological disorders. Its unique structural properties allow researchers to modify it further to enhance bioavailability and metabolic stability of the resultant drugs.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile modifications possible |
| Biology | Enzyme mechanism studies | Significant enzyme inhibition observed |
| Medicine | Pharmaceutical intermediate | Targets neurological and inflammatory conditions |
| Industry | Production of fine chemicals | Useful precursor for agrochemicals |
Mechanism of Action
The mechanism of action of tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form, which then interacts with molecular targets such as enzymes or receptors. The bromomethyl group can facilitate covalent binding to target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Key Findings :
- Bromine’s intermediate leaving-group ability balances reactivity and stability, making it preferable for controlled alkylation reactions compared to Cl (too inert) or I (too labile) .
- The 5-oxo group enhances electrophilicity at the adjacent positions, facilitating ring-opening or functionalization reactions .
Alternative Protecting Groups on Pyrrolidine
| Compound Name | Protecting Group | Deprotection Conditions | Solubility Profile |
|---|---|---|---|
| This compound | Boc | Trifluoroacetic acid (TFA) or HCl in dioxane | Soluble in THF, DCM; moderate in MeOH. |
| Benzyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate | Cbz (Carbobenzyloxy) | Hydrogenolysis (H₂/Pd-C) | Poor solubility in non-polar solvents; requires DMF/DMSO. |
| 2-(Bromomethyl)-5-oxopyrrolidine-1-carboxylic acid | None (Free amine) | N/A | Highly polar; limited solubility in organic solvents. |
Key Findings :
- The Boc group offers superior stability under basic conditions compared to Cbz, which is sensitive to hydrogenolysis .
- Solubility differences influence reaction design: Boc-protected derivatives are compatible with non-polar solvents, whereas unprotected analogs require polar aprotic media.
Pyridine-Based Analogs (from )
Key Findings :
- Pyridine-containing analogs exhibit distinct electronic and steric profiles due to aromaticity and substituent placement, reducing direct comparability with pyrrolidine derivatives .
- Silyl-protected compounds (e.g., tert-butyldimethylsilyloxy) require fluoride-based deprotection, contrasting with Boc’s acid sensitivity .
Biological Activity
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its reactivity and biological properties. The presence of the bromomethyl group enhances its electrophilicity, making it a potential candidate for various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to inhibition or modulation of various enzymatic and receptor-mediated pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or amino acids.
- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 10 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as an antibiotic agent.
- Anticancer Research : Another study focused on the compound's effects on breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Q & A
Q. What are the key synthetic steps for preparing tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate?
The synthesis typically involves:
- Hydrogenation : Use of Pd/C under H₂ to reduce intermediates (e.g., reduction of alkynes or nitro groups) .
- Protection/Deprotection : Introduction of tert-butyl carbamate groups via Boc-anhydride or removal using acidic conditions .
- Bromination : Selective bromination at the methyl position using reagents like PBr₃ or NBS (not explicitly stated but inferred from analogous procedures) .
- Purification : Column chromatography with gradients (e.g., hexanes/ethyl acetate) to isolate the product .
Q. What characterization methods are critical for verifying the structure of this compound?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~170 ppm) .
- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and bromomethyl (C-Br, ~600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₁H₁₈BrNO₃: theoretical 292.04 g/mol) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈BrNO₃ | Inferred from analogs |
| Molecular Weight | 292.04 g/mol | |
| Boiling Point | ~300°C (estimated) |
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of brominated vapors .
- Storage : Keep in a cool, dry place under inert atmosphere (N₂/Ar) to prevent decomposition .
Advanced Questions
Q. How can stereochemical control be achieved during the synthesis of derivatives?
- Chiral Catalysts : Rhodium complexes (e.g., [Rh(cod)Cl]₂) enable enantioselective cycloadditions or cross-couplings .
- Stereospecific Reagents : Use of (S)- or (R)-configured boronic acids in Suzuki-Miyaura couplings to control aryl group orientation .
- Crystallographic Validation : SHELX software for single-crystal X-ray diffraction to confirm absolute configuration .
Q. What strategies minimize side reactions during bromomethyl functionalization?
Q. How does the tert-butyl carbamate group influence downstream reactivity?
- Electron-Withdrawing Effect : Stabilizes adjacent electrophilic centers, facilitating nucleophilic substitutions (e.g., SN2 at bromomethyl) .
- Steric Hindrance : The bulky tert-butyl group slows undesired ring-opening reactions in the pyrrolidone scaffold .
- Deprotection Flexibility : Acidic conditions (e.g., TFA) cleanly remove the Boc group without affecting other functionalities .
Q. How can computational methods aid in reaction optimization?
- DFT Calculations : Predict transition states for bromination or coupling steps to identify optimal reagents .
- QSPR Models : Correlate molecular descriptors (e.g., Hammett constants) with reaction yields for derivative synthesis .
Data Contradictions & Resolution
- Stereochemical Assignments : Conflicting NMR data for similar compounds (e.g., vs. 17) may arise from solvent or concentration effects. Validate via X-ray crystallography .
- Reactivity Discrepancies : Differences in bromination efficiency between analogs (e.g., vs. 7) suggest substrate-specific steric effects. Pre-screen conditions using TLC or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
